molecular formula C18H15F3N4O B2778021 N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326856-90-9

N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2778021
CAS No.: 1326856-90-9
M. Wt: 360.34
InChI Key: YJTVZNFNDJWAGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the process used to synthesize the compound. It includes the starting materials, reagents, and conditions used in each step of the synthesis .

Scientific Research Applications

Antimicrobial and Antifungal Applications

One of the primary research applications of N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives is their potential as antimicrobial and antifungal agents. Studies have highlighted the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, demonstrating moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

Antitumor Activity

Research has also been conducted on the synthesis and antitumor activity of related compounds, focusing on their ability to inhibit the proliferation of cancer cell lines. This includes the study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its effectiveness against certain cancer cell lines (Hao et al., 2017).

Synthesis and Chemical Analysis

Significant research has been dedicated to the synthesis and chemical analysis of this compound and its analogs. This includes a novel synthesis approach for antiepileptic drugs such as rufinamide, highlighting a solventless, metal-free catalysis method, which presents a more environmentally friendly and potentially cost-effective manufacturing process (Bonacorso et al., 2015).

Structural and Molecular Analysis

Studies have also focused on the structural characterization and biological activity of derivatives, including analysis of crystal structure and potential biological applications. These studies are crucial for understanding the molecular basis of the compound's activity and for guiding the design of new derivatives with improved properties (Kelly et al., 2007).

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-10-14(20)4-3-5-16(10)25-11(2)17(23-24-25)18(26)22-9-12-6-7-13(19)8-15(12)21/h3-8H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVZNFNDJWAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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